molecular formula C11H14OS B6149514 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol CAS No. 1550530-53-4

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol

Cat. No.: B6149514
CAS No.: 1550530-53-4
M. Wt: 194.3
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Description

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol: is a chemical compound belonging to the class of organic compounds known as naphthalenes. It is characterized by a fused benzene and cyclohexene ring system with a methoxy group at the 7th position and a thiol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol typically involves the following steps:

  • Starting Material: : The synthesis begins with 1,2,3,4-tetrahydronaphthalene as the starting material.

  • Thiolation: : The thiol group at the 2nd position is introduced through a thiolation reaction, which can be performed using thiourea and hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol can undergo various types of chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The compound can be reduced to form a thiolate anion.

  • Substitution: : The methoxy and thiol groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Disulfides, sulfonic acids.

  • Reduction: : Thiolate anions.

  • Substitution: : Derivatives with different functional groups replacing the methoxy or thiol groups.

Scientific Research Applications

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group, in particular, can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-thiol is similar to other naphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalene-2-thiol and 7-methoxy-1,2,3,4-tetrahydronaphthalene. its unique combination of methoxy and thiol groups sets it apart, providing distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1550530-53-4

Molecular Formula

C11H14OS

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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